N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride
Description
“N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride” is a compound that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It’s a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach is the ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The spatial orientation of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the functional groups attached to the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the solubility of a compound can be influenced by the functional groups present in the molecule .Future Directions
Properties
IUPAC Name |
N-pyrrolidin-3-ylcyclopentanecarboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(8-3-1-2-4-8)12-9-5-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMAGRAKIJJJJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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